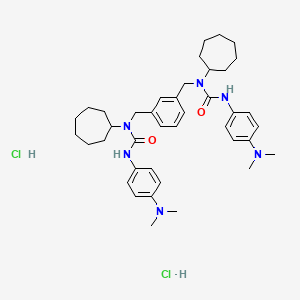

YM17E

Description

Properties

CAS No. |

124884-99-7 |

|---|---|

Molecular Formula |

C40H58Cl2N6O2 |

Molecular Weight |

725.8 g/mol |

IUPAC Name |

1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |

InChI |

InChI=1S/C40H56N6O2.2ClH/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4;;/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48);2*1H |

InChI Key |

AKJWTZIUYIFCCS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5.Cl.Cl |

Other CAS No. |

124884-99-7 |

Origin of Product |

United States |

Foundational & Exploratory

The YM17E Atomic Clock: A Deep Dive into Core Principles of Atomic Frequency Standards

A Note on the YM17E Designation: Publicly accessible scientific and technical literature does not contain specific references to an atomic clock designated as "this compound." It is possible that this designation refers to a highly specialized, proprietary, or classified system, or it may be a component within a larger apparatus. This guide will, therefore, provide a comprehensive technical overview of the fundamental principles governing a state-of-the-art cesium fountain atomic clock. The methodologies, data, and operational workflows described herein are representative of the core technologies that would underpin any high-precision atomic frequency standard.

Introduction to Atomic Clocks

Atomic clocks are the most precise timekeeping devices known, forming the backbone of global navigation satellite systems (GNSS), international time coordination (UTC), and fundamental physics research.[1][2][3] Their unparalleled stability and accuracy derive from the intrinsic, unvarying quantum mechanical properties of atoms.[1][4] Specifically, they utilize the frequency of electromagnetic radiation required to induce a transition between two specific energy levels within an atom. The international definition of the second is based on the transition frequency of the cesium-133 atom.

The core principle of an atomic clock involves a feedback loop that tunes the frequency of a local oscillator (typically a quartz crystal oscillator) to match the resonant frequency of a collection of atoms. This guide will detail the operational principles, experimental protocols, and performance metrics of a cesium fountain atomic clock, a primary standard for time and frequency.

Core Principle of a Cesium Fountain Atomic Clock

A cesium fountain clock operates by launching a cloud of laser-cooled cesium-133 atoms upwards against the force of gravity. As the atoms travel up and then fall back down through a microwave cavity, they interact with a microwave field. By precisely measuring the number of atoms that have undergone an energy state transition, the frequency of the microwave source can be locked to the natural resonant frequency of the cesium atoms.

The key advantage of the fountain configuration is the extended observation time. The atoms' ballistic trajectory allows for interaction times with the microwave field of up to a second, leading to a very narrow resonance linewidth and, consequently, a very high-precision measurement of the transition frequency.

The Cesium-133 Hyperfine Transition

The second is defined by the International System of Units (SI) as the duration of 9,192,631,770 periods of the radiation corresponding to the transition between the two hyperfine levels of the ground state of the cesium-133 atom. An atomic clock's function is to measure this frequency as accurately as possible.

Experimental Workflow and Protocols

The operation of a cesium fountain atomic clock can be broken down into a sequence of precise experimental steps.

Experimental Protocol: Atomic State Preparation and Ramsey Interrogation

-

Atom Trapping and Cooling: Cesium atoms are first effused from an oven and then trapped and cooled using a magneto-optical trap (MOT). This involves a set of six intersecting laser beams and a magnetic quadrupole field to slow the atoms to microkelvin temperatures.

-

Launching: The trapped atoms are then launched vertically upwards by slightly shifting the frequencies of the vertical laser beams.

-

State Selection: As the atoms ascend, a laser pulse prepares them in a specific initial quantum state (e.g., F=3, mF=0).

-

Ramsey Interrogation: The atoms pass through a microwave cavity, where a microwave pulse (the first Ramsey pulse) puts them into a superposition of the two clock states. The atoms then continue their ballistic trajectory in a field-free region before falling back through the same microwave cavity. A second microwave pulse (the second Ramsey pulse) is applied.

-

State Detection: After passing through the cavity a second time, a laser-induced fluorescence technique is used to measure the number of atoms that have transitioned to the other clock state (e.g., F=4, mF=0).

-

Feedback Loop: The measurement of the transition probability is used to generate an error signal, which corrects the frequency of the local oscillator that generates the microwave field. This process is repeated to keep the oscillator locked to the atomic resonance.

Visualization of the Experimental Workflow

Caption: Experimental workflow of a cesium fountain atomic clock.

Quantitative Performance Data

The performance of an atomic clock is characterized by its accuracy and stability. The following table summarizes typical performance characteristics of high-precision cesium fountain clocks.

| Performance Metric | Typical Value | Unit | Notes |

| Systematic Frequency Shift | < 1 x 10-16 | The combined effect of all known physical perturbations on the clock frequency. | |

| Frequency Stability (Allan Deviation) | 1 x 10-13 / √τ | Where τ is the averaging time in seconds. | |

| Cesium-133 Hyperfine Frequency | 9,192,631,770 | Hz | The defined value of the transition frequency. |

| Typical Atom Temperature | ~1 | µK | Achieved through laser cooling. |

| Typical Launch Height | ~1 | m | Determines the Ramsey interrogation time. |

Core Logic and Signal Processing

The "signaling pathway" in the context of an atomic clock is the electronic feedback loop that locks the local oscillator's frequency to the atomic resonance. This is a critical component for the clock's stability.

Visualization of the Frequency-Locking Feedback Loop

Caption: Frequency-locking feedback loop in a cesium atomic clock.

Conclusion

While specific details on a "this compound" atomic clock are not available in the public domain, the principles outlined in this guide for a cesium fountain atomic clock represent the fundamental physics and engineering at the heart of modern timekeeping. The process of laser cooling, ballistic launch, Ramsey interrogation, and a precise electronic feedback loop allows for the measurement of the cesium-133 hyperfine transition frequency with extraordinary accuracy and stability. These foundational concepts are crucial for any researcher or scientist working with technologies that rely on precise timing and frequency control.

References

A Technical Guide to the ¹⁷¹Yb⁺ Hyperfine Transition for Atomic Clock Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the ground-state hyperfine transition in the Ytterbium-171 ion (¹⁷¹Yb⁺), a cornerstone of modern high-precision atomic clocks. We will delve into the precise frequency of this transition, the experimental protocols for its measurement, and the underlying atomic physics.

Introduction: The ¹⁷¹Yb⁺ Qubit

The singly-ionized Ytterbium-171 isotope is a leading candidate for advanced atomic clocks and quantum information processing. Its utility stems from a unique atomic structure. With a nuclear spin of I=1/2, its electronic ground state, denoted as ²S₁/₂, is split into two hyperfine levels, F=0 and F=1. The energy difference between these two levels corresponds to a frequency in the microwave domain. The transition between the |F=0, mF=0⟩ and |F=1, mF=0⟩ sublevels is the "clock transition." This specific transition is exceptionally insensitive to external magnetic fields at the first order, making it an incredibly stable frequency reference. The long coherence times of this transition are essential for the precision of atomic clocks.[1][2]

Hyperfine Transition Frequency Data

The frequency of the ¹⁷¹Yb⁺ ground-state hyperfine splitting has been measured by numerous laboratories worldwide with extraordinary precision. These measurements are fundamental for defining the SI second and for tests of fundamental physics. The table below summarizes some of the most precise published values.

| Measured Frequency (Hz) | Fractional Uncertainty | Reference |

| 12 642 812 118.469 0 | 6.6 x 10⁻¹⁴ | Zhang et al. (2025)[3][4] |

| 12 642 812 118.466 | 1.6 x 10⁻¹³ (± 0.002 Hz) | Fisk et al. (1996)[5] |

| 12 642 812 118.47 | (Measurement at 0.1 mHz level reported) | Zhang et al. (2023) |

Note: The values are corrected for systematic shifts such as the second-order Zeeman and Doppler shifts to represent the unperturbed transition frequency of an isolated ion at rest.

Experimental Protocol for Frequency Measurement

The precise measurement of the ¹⁷¹Yb⁺ clock transition frequency is a multi-stage process that combines ion trapping, laser manipulation, and microwave spectroscopy. The most common technique employed is Ramsey spectroscopy.

First, neutral ytterbium atoms are vaporized in an oven, ionized via a two-photon process, and confined within a linear radio-frequency (RF) Paul trap. Once trapped, the ion is laser-cooled to the Doppler limit of approximately 0.5 mK. This is achieved by driving the strong dipole-allowed ²S₁/₂ → ²P₁/₂ transition using a laser at approximately 370 nm. A second "repumper" laser at 935 nm is required to prevent the ion from being shelved in a metastable D-state, thus enabling a closed-loop cooling cycle.

After cooling, the ion is prepared in the |²S₁/₂, F=0, mF=0⟩ ground state through optical pumping, typically using a circularly polarized 370 nm laser beam. The core measurement is then performed using Ramsey's method of separated oscillatory fields:

-

First π/2 Pulse: A pulse of a highly stable 12.6 GHz microwave field, phase-locked to a reference oscillator, is applied to the ion. This pulse is timed to act as a π/2 pulse, placing the ion in a coherent superposition of the F=0 and F=1 clock states.

-

Free Evolution: The microwave field is turned off, and the ion's quantum state evolves freely for a specific interrogation time (T). During this period, the phase of the superposition state evolves relative to the phase of the local oscillator.

-

Second π/2 Pulse: An identical microwave pulse is applied. The final state of the ion (whether it is in F=0 or F=1) depends on the phase difference accumulated during the free evolution period.

By scanning the frequency of the microwave source around the expected resonance, a characteristic interference pattern known as Ramsey fringes is produced. The central fringe corresponds to the exact atomic transition frequency.

To read out the final state of the ion, the 370 nm laser is turned on again.

-

If the ion is in the |²S₁/₂, F=1⟩ state, it will scatter photons from the laser beam, and this fluorescence can be collected by a sensitive detector like a photomultiplier tube (PMT).

-

If the ion is in the |²S₁/₂, F=0⟩ state, it is "dark" and does not fluoresce.

This electron shelving technique provides a high-contrast measurement of the transition probability. The measured probability is used to generate an error signal that actively steers the frequency of the local oscillator, locking it to the atomic transition.

Visualizations

The following diagram illustrates the key atomic energy levels and transitions involved in the operation of a ¹⁷¹Yb⁺ microwave clock.

Caption: Simplified energy levels in ¹⁷¹Yb⁺ relevant for clock operation.

This diagram outlines the logical sequence of operations in a typical measurement cycle using Ramsey spectroscopy.

References

An In-depth Technical Guide to the Energy Levels and Transitions of Ytterbium-171 Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atomic structure, key energy level transitions, and experimental methodologies associated with the Ytterbium-171 ion (¹⁷¹Yb⁺). Acknowledged for its remarkable properties, ¹⁷¹Yb⁺ is a cornerstone in the advancement of quantum computing, high-precision metrology, and has potential applications in specialized areas of biomedical imaging.

Introduction to Ytterbium-171 Ions

The Ytterbium-171 ion is a heavy fermion with a nuclear spin of I = 1/2. This simple nuclear spin structure gives rise to a clean hyperfine doublet in its electronic ground state, making it an ideal candidate for a quantum bit, or qubit. The long coherence times of this hyperfine qubit, coupled with the existence of ultra-narrow optical transitions, have positioned ¹⁷¹Yb⁺ at the forefront of quantum information processing and the development of next-generation atomic clocks.

While direct applications in drug development are not established, the broader family of lanthanides, to which ytterbium belongs, is extensively used in biomedical imaging, including Magnetic Resonance Imaging (MRI) and as luminescent probes.[1][2][3][4] The stable isotope ¹⁷¹Yb has been utilized in solid-state Nuclear Magnetic Resonance (NMR) studies, a technique foundational to drug discovery and structural biology.[5] This guide will explore the fundamental physics of ¹⁷¹Yb⁺ and discuss its relevance in these diverse scientific fields.

Energy Level Structure of ¹⁷¹Yb⁺

The energy levels of ¹⁷¹Yb⁺ are characterized by their electronic configuration and the hyperfine interaction between the electron cloud and the nuclear spin. The key energy states, their lifetimes, and hyperfine splittings are summarized in the tables below.

Key Energy Levels and Lifetimes

| Level | Energy (relative to ground state) | Lifetime | Reference(s) |

| ²S₁/₂ | 0 | Stable | - |

| ²D₃/₂ | 688 THz (435.5 nm) | 52.7 ms | |

| ²D₅/₂ | 729 THz (411 nm) | 7.2 ms | |

| ²P₁/₂ | 811 THz (369.5 nm) | - | - |

| ²F₇/₂ | 642 THz (467 nm) | > 5.4 years |

Hyperfine Splittings

The interaction between the nuclear spin and the total angular momentum of the electrons leads to a splitting of the energy levels. This hyperfine structure is crucial for defining qubit states.

| Level | Hyperfine Splitting Frequency | Reference(s) |

| ²S₁/₂ | 12,642,812,118.4690(8) Hz | |

| ²P₁/₂ | 2.1 GHz | |

| ²D₃/₂ | 0.9 GHz | |

| ³[3/2]₁/₂ | 2.5 GHz |

Key Optical Transitions

Several optical transitions in ¹⁷¹Yb⁺ are of significant interest for laser cooling, state detection, and as references for optical clocks. The two most important "clock" transitions are the electric quadrupole (E2) and electric octupole (E3) transitions.

Clock Transition Frequencies

| Transition | Wavelength (nm) | Frequency (Hz) | Natural Linewidth | Reference(s) |

| ²S₁/₂(F=0) → ²D₃/₂(F=2) (E2) | 435.5 | 688,358,979,309,312 ± 6 | 3.1 Hz | |

| ²S₁/₂(F=0) → ²F₇/₂(F=3) (E3) | 467 | 642,121,496,772,645.15(52) | ~nHz |

Experimental Protocols

The precise measurement of the energy levels and transitions in a single ¹⁷¹Yb⁺ ion requires a sophisticated experimental setup and a sequence of carefully controlled procedures. The general workflow involves ion trapping, laser cooling, state preparation, spectroscopic measurement, and state readout.

Ion Trapping and Cooling

-

Ion Generation and Trapping :

-

A neutral ytterbium atomic beam is generated by heating a sample of isotopically enriched ¹⁷¹Yb in an oven.

-

The atoms enter a vacuum chamber containing a Paul trap. A linear Paul trap is commonly used, which confines ions using a combination of static and radiofrequency (RF) electric fields.

-

The neutral atoms are ionized inside the trap volume using a two-photon photoionization process. This is typically achieved with lasers at 399 nm and 369 nm.

-

-

Laser Cooling :

-

Once trapped, the ion is laser-cooled to reduce its kinetic energy. This is essential for minimizing Doppler shifts in spectroscopic measurements.

-

Doppler cooling is performed using a laser tuned slightly below the strong dipole transition at 369.5 nm (²S₁/₂ → ²P₁/₂).

-

The ion absorbs photons from the laser beam opposing its motion more frequently, leading to a net reduction in momentum and thus cooling.

-

A repumping laser at 935 nm is necessary to return the ion to the cooling cycle if it decays to the metastable ²D₃/₂ state.

-

State Preparation and Measurement (SPAM)

High-fidelity quantum operations require reliable initialization of the qubit into a known state and accurate measurement of its final state.

-

State Preparation :

-

The qubit is defined by the two hyperfine levels of the ground state: |0⟩ ≡ ²S₁/₂(F=0) and |1⟩ ≡ ²S₁/₂(F=1).

-

Optical pumping is used to initialize the ion into the |0⟩ state with high fidelity. This is achieved by applying a laser resonant with the ²S₁/₂(F=1) → ²P₁/₂(F=0) transition.

-

-

State Readout (Fluorescence Detection) :

-

To measure the qubit state, a laser is applied that is resonant with a cycling transition from only one of the qubit states.

-

Typically, the 369.5 nm cooling laser is used, which is resonant with the ²S₁/₂(F=1) → ²P₁/₂(F=0) transition.

-

If the ion is in the |1⟩ state ("bright" state), it will scatter many photons, which are collected by a sensitive camera or a photomultiplier tube (PMT).

-

If the ion is in the |0⟩ state ("dark" state), it does not scatter photons from this laser.

-

By detecting the presence or absence of fluorescence, the state of the qubit can be determined with high accuracy.

-

Spectroscopy of Transitions

-

Microwave Spectroscopy (Ground-State Hyperfine Splitting) :

-

The 12.6 GHz "clock" transition between the ground state hyperfine levels is measured using Ramsey spectroscopy.

-

The ion is first prepared in the |0⟩ state.

-

A microwave π/2-pulse is applied to create a superposition of the |0⟩ and |1⟩ states.

-

The ion is allowed to evolve freely for a specific time, during which it accumulates a phase difference between the two states.

-

A second π/2-pulse is applied, and the final state of the ion is measured.

-

By scanning the frequency of the microwave field and observing the resulting population in the |1⟩ state, a Ramsey fringe pattern is obtained. The center of this fringe corresponds to the precise transition frequency.

-

-

Optical Spectroscopy (Clock Transitions) :

-

The ultra-narrow optical clock transitions are probed using a highly stable laser.

-

The ion is prepared in the ²S₁/₂(F=0) ground state.

-

A pulse of the "clock" laser (e.g., at 435.5 nm or 467 nm) is applied for a defined duration (Rabi spectroscopy).

-

The probability of the ion being excited to the upper state (e.g., ²D₃/₂ or ²F₇/₂) is measured. This is often done using the "quantum jump" technique, where the absence of fluorescence on the cooling transition indicates a successful excitation to the metastable state.

-

By scanning the frequency of the clock laser, the transition resonance can be precisely determined.

-

Visualizations

Energy Level Diagram of ¹⁷¹Yb⁺

Caption: Energy level diagram of the ¹⁷¹Yb⁺ ion.

Experimental Workflow for ¹⁷¹Yb⁺ Spectroscopy

Caption: Workflow for trapping and spectroscopy of ¹⁷¹Yb⁺.

Logical Flow for Qubit Manipulation

Caption: Logical flow of a single qubit operation in ¹⁷¹Yb⁺.

Relevance to Drug Development and Biomedical Research

While the primary applications of ¹⁷¹Yb⁺ are in quantum technologies, the underlying principles and the broader context of lanthanides are relevant to the biomedical and pharmaceutical fields.

-

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is a critical tool in drug discovery for determining the structure of biomolecules and studying drug-target interactions. The stable isotope ¹⁷¹Yb, with its nuclear spin of 1/2, has been used in specialized solid-state NMR studies. These studies, while not directly on the ion in a trap, contribute to the fundamental understanding of how lanthanides interact with their chemical environment, which can inform the design of NMR-active molecular probes.

-

Medical Imaging Contrast Agents : Lanthanides, particularly Gadolinium(III), are widely used as contrast agents in MRI to enhance image quality. Ytterbium itself is being explored as a contrast agent for conventional and next-generation spectral photon-counting CT imaging. Research into Yb(III) complexes for potential use in MRI is also ongoing, leveraging its unique luminescent properties in the near-infrared (NIR) spectrum to determine the hydration state of potential contrast agent molecules.

-

Theranostics and Bioimaging : Lanthanide nanoparticles are being developed for "theranostics," which combines therapy and diagnostics. Their unique luminescent properties, including long lifetimes and narrow emission bands, make them excellent probes for bioimaging. They can be functionalized to target specific cells or tissues, offering possibilities for image-guided drug delivery and photodynamic therapy.

References

- 1. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The first solid-state 171Yb nuclear magnetic resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Components of a Miniature Ytterbium Ion Clock: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the fundamental components that constitute a miniature Ytterbium (Yb+) ion clock. Designed for researchers, scientists, and professionals in drug development, this document details the essential hardware, underlying physics, and operational principles of these high-precision timekeeping devices.

Introduction

Miniature atomic clocks based on trapped Ytterbium ions (¹⁷¹Yb+) are at the forefront of portable, high-stability frequency standards. Their exceptional accuracy and stability in a compact form factor make them ideal for a wide range of applications, including next-generation navigation systems, secure communications, and advanced scientific instrumentation. This guide will dissect the core components of a typical miniature Yb+ ion clock, presenting quantitative data, experimental methodologies, and visual representations of the system architecture and underlying atomic processes.

The operation of a Ytterbium ion clock relies on the precise frequency of the hyperfine transition within the ground state of the ¹⁷¹Yb+ ion, which is an astonishingly stable 12.6 GHz.[1][2] To achieve this, a single or a small cloud of Yb+ ions is confined in an ion trap, laser-cooled to near absolute zero to minimize motional effects, and interrogated with a microwave field to probe the clock transition. The fluorescence of the ion serves as the feedback signal to lock the frequency of a local oscillator to the atomic reference.

Key Components and System Architecture

A miniature Ytterbium ion clock is a complex system comprising several key subsystems that work in concert. The primary components include the physics package, the laser system, and the control electronics.

A high-level overview of the interconnected components is presented in the following diagram:

The Physics Package

The heart of the clock is the physics package, which houses the ion trap within an ultra-high vacuum environment.[3]

-

Ion Trap: A linear radio-frequency (RF) Paul trap is commonly used to confine the Yb+ ions.[4][5] These traps use a combination of static DC and oscillating RF electric fields to create a potential well that traps the charged ions. Micro-electro-mechanical systems (MEMS) fabrication techniques are increasingly being employed to create highly precise and miniature ion traps.

-

Vacuum System: A miniature, completely sealed-off vacuum package, typically with a volume of a few cubic centimeters, is essential to isolate the trapped ions from collisions with background gas molecules. Non-evaporable getter pumps are used to maintain the required ultra-high vacuum. The package is often constructed from titanium with brazed sapphire windows for optical access.

-

Ytterbium Source: A small oven containing isotopically enriched ¹⁷¹Yb is heated to produce a neutral atomic beam. This beam is directed into the trapping region where the atoms are subsequently ionized.

Laser System

A compact and stable laser system is crucial for the operation of the Yb+ ion clock. Several lasers at specific wavelengths are required for photoionization, cooling, and state manipulation.

-

399 nm Laser: Used for the first step of the two-step photoionization process of neutral Ytterbium atoms.

-

369.5 nm Laser: This laser serves a dual purpose. It is used for the second step of photoionization and, more importantly, for Doppler cooling of the Yb+ ions. It drives the strong S₁/₂ to P₁/₂ transition, scattering photons and reducing the kinetic energy of the ions. This laser is also used for state detection.

-

935 nm Laser: A repumping laser is necessary to prevent the ion from getting trapped in a metastable D₃/₂ state during the cooling cycle. It returns the ion to the ground state so that cooling can continue.

-

760 nm Laser: This laser is used to clear out a long-lived F₇/₂ state.

Control Electronics and Microwave Synthesizer

-

Control Electronics: A sophisticated electronics system is required to control the various components of the clock, including the laser frequencies and intensities, the RF and DC voltages for the ion trap, and the timing of the experimental sequence.

-

Microwave Synthesizer: A low-phase-noise microwave synthesizer generates the 12.6 GHz signal that probes the clock transition. The stability of this synthesizer is critical for the short-term stability of the clock. The output of a high-quality local oscillator, such as a quartz crystal oscillator, is steered by the feedback from the ion's fluorescence signal to lock it to the atomic transition frequency.

Quantitative Performance and Component Specifications

The performance of a miniature Ytterbium ion clock is characterized by several key parameters. The following table summarizes typical values for these parameters.

| Parameter | Typical Value | Reference |

| Clock Transition Frequency | 12.642812 GHz | |

| Fractional Frequency Instability | ~2 x 10⁻¹¹ / √τ | |

| Long-term Fractional Frequency Instability | 10⁻¹⁴ range after a few days | |

| Physics Package Volume | ~1 - 3 cm³ | |

| Total Power Consumption (excluding 369nm laser) | < 300 mW | |

| Laser Wavelengths | 369.5 nm, 935 nm, 399 nm, 760 nm |

Experimental Protocols

The operation of a Ytterbium ion clock follows a precise sequence of steps to prepare, interrogate, and detect the state of the ions.

Ion Trapping and Cooling Workflow

The initial step involves loading the ion trap and cooling the ions to a low temperature.

-

Ytterbium Oven Heating: The process begins by heating the Ytterbium oven to generate a beam of neutral Yb atoms.

-

Photoionization: The neutral Yb atoms are ionized inside the trap volume using a two-photon process. The 399 nm laser excites the atom, and the 369.5 nm laser provides the additional energy to eject an electron.

-

Ion Trapping: Once ionized, the positively charged Yb+ ion is confined by the electromagnetic fields of the Paul trap.

-

Doppler Cooling: The 369.5 nm laser, tuned slightly below the S₁/₂ to P₁/₂ transition resonance, is used to cool the trapped ion. The ion preferentially absorbs photons when moving towards the laser beam, leading to a net decrease in its momentum and thus its temperature.

-

Repumping: During the cooling process, the ion has a small probability of decaying to the metastable D₃/₂ state. The 935 nm laser is used to excite the ion from this state back into the cooling cycle.

Clock Operation and State Detection

Once the ion is cooled, the clock cycle begins. This involves preparing the ion in a specific state, interrogating the clock transition, and detecting the final state.

-

State Preparation: The ion is prepared in one of the hyperfine ground states, typically the |F=0, mF=0⟩ state, through optical pumping.

-

Microwave Interrogation: The 12.6 GHz microwave field is applied to the ion for a predetermined interrogation time. If the microwave frequency is resonant with the clock transition, it will drive the ion to the |F=1, mF=0⟩ state.

-

State Detection: The 369.5 nm laser is used for state-dependent fluorescence detection. If the ion is in the |F=0⟩ state, it will scatter many photons from the laser. If it is in the |F=1⟩ state, it will scatter very few.

-

Feedback: The presence or absence of fluorescence is detected by a photomultiplier tube (PMT). This signal is used as feedback to the control electronics to adjust the frequency of the local oscillator, thereby locking it to the atomic transition.

Signaling Pathways in ¹⁷¹Yb+

The energy level structure of the ¹⁷¹Yb+ ion and the laser-driven transitions are fundamental to the clock's operation. The following diagram illustrates these key transitions.

The simple hyperfine structure of ¹⁷¹Yb+ is advantageous for efficient optical pumping. However, the presence of low-lying D and F states necessitates the use of repumping and clearout lasers to maintain the ion in the primary cooling and clock transition cycle.

Conclusion

The development of miniature Ytterbium ion clocks represents a significant advancement in portable precision timing. By leveraging microfabrication techniques for the physics package and developing compact, robust laser systems, it is possible to create atomic clocks with exceptional stability in a small footprint and with low power consumption. This guide has outlined the fundamental components, operational principles, and key performance metrics of these devices, providing a technical foundation for researchers and professionals interested in this cutting-edge technology. Further research and development in areas such as integrated photonics and more compact laser sources will continue to push the boundaries of what is achievable with miniature ion clocks.

References

Technical Guide: Mechanism and Operation of the ¹⁷¹Yb⁺ Trapped-Ion Atomic Clock

Disclaimer: Publicly available scientific and technical literature does not contain references to an atomic clock with the specific designation "YM17E." This guide provides an in-depth overview of the ¹⁷¹Yb⁺ (singly ionized Ytterbium-171 isotope) trapped-ion atomic clock, a leading-edge technology in frequency metrology. The principles and data presented here are representative of advanced atomic clocks and may align with the interests of researchers in this field.

Introduction to the ¹⁷¹Yb⁺ Atomic Clock

Trapped-ion atomic clocks are at the forefront of precision timekeeping and frequency metrology. By isolating a single ion from environmental perturbations in an electromagnetic trap, these clocks can achieve extraordinarily high accuracy and stability. The Ytterbium-171 ion (¹⁷¹Yb⁺) is a particularly advantageous candidate for both microwave and optical frequency standards due to its unique atomic structure.

Key advantages of ¹⁷¹Yb⁺ include:

-

Simple Hyperfine Structure: Its nuclear spin of I=1/2 results in a simple ground-state energy level structure, which facilitates efficient state preparation and reduces certain systematic uncertainties.[1]

-

Accessible Transition Wavelengths: The optical transitions required for laser cooling, state preparation, and detection can be driven by reliable semiconductor laser technologies.[2]

-

High Mass: The relatively high mass of the Ytterbium ion helps to suppress the second-order Doppler shift, a significant source of uncertainty in atomic clocks.

-

Multiple Clock Transitions: ¹⁷¹Yb⁺ offers both a highly stable microwave hyperfine transition at 12.6 GHz and multiple ultra-narrow optical transitions, such as the electric quadrupole (E2) transition at 436 nm and the electric octupole (E3) transition at 467 nm, allowing for diverse applications and comparisons.

This guide details the core mechanism, experimental protocols, and performance characteristics of atomic clocks based on trapped ¹⁷¹Yb⁺ ions.

Core Mechanism of Action

The fundamental principle of an atomic clock is to lock the frequency of an external oscillator (typically a quartz oscillator or a laser) to a stable atomic transition. The operation of a ¹⁷¹Yb⁺ clock involves trapping the ion, preparing it in a specific quantum state, probing the clock transition, and detecting the final state to create a feedback signal.

Atomic Energy Levels

The clock's operation relies on manipulating the quantum state of the ¹⁷¹Yb⁺ ion between specific energy levels. The key transitions are used for cooling the ion to near absolute zero, preparing its initial state, and probing the ultra-stable clock transition.

Caption: Simplified energy level diagram of ¹⁷¹Yb⁺ showing key transitions.

The Clock Transition

An atomic clock's performance is defined by the properties of its reference "clock transition."

-

Microwave Clock: Utilizes the hyperfine transition within the ground state (²S₁/₂) between the F=0 and F=1 levels, which has a frequency of approximately 12.642 GHz.[3][4] This transition is robust and can be used to build compact, high-performance clocks.[5]

-

Optical Clocks: Employ transitions from the ground state to long-lived metastable states. The ²S₁/₂(F=0) → ²D₃/₂(F=2) electric quadrupole (E2) transition and the ²S₁/₂(F=0) → ²F₇/₂(F=3) electric octupole (E3) transition are common choices. These optical transitions have extremely high frequencies (~688 THz and ~642 THz, respectively) and narrow natural linewidths, enabling clocks with exceptionally low systematic uncertainty, reaching levels of 3 x 10⁻¹⁸ and below.

Experimental Protocols

A precise sequence of operations, known as the clock cycle, is required to measure the atomic transition frequency. This cycle is typically managed by a field-programmable gate array (FPGA) for precise timing control.

Ion Trapping and Loading

A single ¹⁷¹Yb⁺ ion is confined using a radio-frequency (RF) Paul trap.

-

Atom Source: Neutral ytterbium atoms are produced by heating a small oven containing the isotopically pure ¹⁷¹Yb.

-

Ionization: The neutral atomic vapor enters the trap region, where it is ionized. This can be achieved through a two-step photoionization process using lasers (e.g., at 399 nm and 369 nm) or by electron impact.

-

Trapping: The resulting ion is captured by the dynamic RF electric fields of the Paul trap, which create a potential well that confines the ion in space.

Laser Cooling

To minimize motional frequency shifts like the second-order Doppler effect, the trapped ion must be cooled to microkelvin temperatures.

-

Doppler Cooling: A laser is tuned slightly below the resonance frequency of the strong ²S₁/₂(F=1) ↔ ²P₁/₂(F=0) transition at 369 nm. The ion preferentially absorbs photons when moving towards the laser beam, leading to a net reduction in its kinetic energy.

-

Sideband Cooling: To cool the ion to its motional ground state, more advanced techniques like resolved sideband cooling are used. This involves tuning the laser to motional sidebands of a narrow transition.

-

Sympathetic Cooling: In some advanced clocks, a second "refrigerator" ion of a different species (e.g., ⁸⁸Sr⁺) is trapped alongside the ¹⁷¹Yb⁺ clock ion. The refrigerator ion is continuously laser-cooled, sympathetically removing thermal energy from the clock ion without perturbing its quantum state during interrogation.

State Preparation (Optical Pumping)

Before probing the clock transition, the ion must be prepared in a specific initial quantum state, typically the |²S₁/₂, F=0, mF=0⟩ state. This is accomplished via optical pumping using the 369 nm laser, which moves the population from the F=1 manifold to the F=0 state, which is a "dark state" for this laser transition.

Ramsey Interrogation

The Ramsey method of separated oscillatory fields is the standard technique for probing the narrow clock transition with high precision.

-

First π/2-Pulse: A precisely timed pulse of radiation resonant with the clock transition (either microwave or laser) is applied, placing the ion into a coherent superposition of the ground and excited states.

-

Free Evolution: The external field is turned off for a "free evolution" period (T). During this time, the quantum phase of the superposition evolves at a frequency determined by the detuning between the oscillator and the atomic transition.

-

Second π/2-Pulse: A second pulse, identical to the first, is applied. This pulse interferes with the evolved superposition state.

-

State Detection: The final state of the ion (either ground or excited) is measured. The probability of finding the ion in the excited state oscillates as a function of the detuning, creating a sharp interference pattern (Ramsey fringes). The center of this pattern corresponds to the exact atomic resonance frequency.

State Detection

The final quantum state of the ion is determined using state-dependent fluorescence.

-

A laser resonant with the strong 369 nm cooling transition is applied.

-

If the ion is in the ground state |²S₁/₂, F=1⟩ (or collapses to it from the excited clock state), it will scatter many photons from the laser, which can be collected by a sensitive detector like a photomultiplier tube (PMT).

-

If the ion is in the clock state |²S₁/₂, F=0⟩, it does not interact with the detection laser and remains "dark."

-

By detecting the presence or absence of fluorescence, the final state of the ion can be determined with high fidelity.

The entire process, from cooling to detection, forms a feedback loop that steers the frequency of the local oscillator to match the atomic transition.

Caption: High-level workflow of a single Ramsey interrogation cycle.

Quantitative Data and Performance

The performance of an atomic clock is characterized by its stability (how much its frequency wanders over time) and its accuracy (how close its average frequency is to the true, unperturbed atomic frequency).

Key Frequencies and Properties

| Parameter | Value | Reference Transition |

| Ground State Hyperfine Splitting | 12 642 812 118.466 Hz | ²S₁/₂(F=0) ↔ ²S₁/₂(F=1) |

| E2 Transition Frequency | ~688 THz (435.5 nm) | ²S₁/₂(F=0) ↔ ²D₃/₂(F=2) |

| E3 Transition Frequency | ~642 THz (467 nm) | ²S₁/₂(F=0) ↔ ²F₇/₂(F=3) |

| ²P₁/₂ State Lifetime | ~8 ns | N/A |

| ²D₃/₂ State Lifetime | ~52 ms | E2 Transition |

| ²F₇/₂ State Lifetime | ~1.6 years | E3 Transition |

Systematic Frequency Shifts and Uncertainty Budget

Various environmental and operational factors can shift the clock's frequency away from its ideal value. These shifts must be carefully characterized and corrected for. The table below shows a sample uncertainty budget for a high-performance ¹⁷¹Yb⁺ optical clock.

| Effect | Fractional Frequency Shift (x10⁻¹⁸) | Fractional Uncertainty (x10⁻¹⁸) |

| Blackbody Radiation (BBR) Stark Shift | -70.5 | 1.8 |

| Second-Order Doppler Shift | -2.3 | 1.5 |

| Probe Light (AC Stark) Shift | 0 | 0.8 |

| Quadratic Zeeman Shift | -10.4 | 0.2 |

| Quadratic DC Stark Shift | -0.8 | 0.6 |

| Electric Quadrupole Shift | -5.7 | 0.5 |

| Background Gas Collisions | 0 | 0.5 |

| Servo Error | 0 | 0.2 |

| Total | -89.7 | 2.7 |

| (Data adapted from a ¹⁷¹Yb⁺ E3 transition clock.) |

Frequency Stability

Frequency stability is often expressed using the Allan deviation (σy(τ)), which describes the fractional frequency instability as a function of averaging time (τ).

| Clock Type | Short-Term Stability (σy(τ)) | Reference |

| Laser-Cooled Microwave Clock | 8.5 × 10⁻¹³ / √τ | |

| Miniature Microwave Clock | 2 × 10⁻¹¹ / √τ | |

| Optical Clock (E3 Transition) | 1.0 × 10⁻¹⁵ / √τ |

These values demonstrate the exceptional stability achievable with ¹⁷¹Yb⁺-based clocks, particularly in optical configurations, which are among the most stable frequency references ever developed.

References

A Technical Guide to the Role of Quantum Mechanics in Atomic Clock Stability

Disclaimer: The designation "YM17E clock" does not correspond to a publicly documented atomic clock system. This guide, therefore, details the fundamental role of quantum mechanics in the stability of state-of-the-art atomic clocks, such as those based on ytterbium and strontium, which represent the pinnacle of precision timekeeping. The principles and methodologies described herein are foundational to the stability of all modern atomic clocks.

This in-depth technical guide explores the integral role of quantum mechanics in achieving the remarkable stability of advanced atomic clocks. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of high-precision measurement and its underlying principles.

Fundamental Quantum Principles in Atomic Clocks

The unprecedented accuracy of atomic clocks is a direct consequence of harnessing fundamental quantum mechanical phenomena.[1][2][3] Unlike classical timekeeping devices that rely on macroscopic oscillators like pendulums or quartz crystals, atomic clocks use the intrinsic, unvarying quantum transitions within atoms as their reference.[4]

Two core quantum principles are at play:

-

Atomic Transitions: Electrons in an atom can only exist in discrete, quantized energy levels.[1] When an electron moves from one energy level to another, it absorbs or emits electromagnetic radiation (light) at a specific, highly consistent frequency. This transition frequency is a fundamental constant of the atom and serves as the "tick" of the atomic clock. For instance, the second is officially defined based on the transition frequency of the cesium-133 atom, which is exactly 9,192,631,770 cycles per second.

-

Quantum Superposition: An atom can exist in a combination of multiple energy states simultaneously, a phenomenon known as quantum superposition. This property is crucial for measuring the atomic transition frequency with high precision. By placing atoms in a superposition of two energy states, it becomes possible to perform highly sensitive measurements of the frequency of the interrogating laser, allowing for a more accurate "tuning" of the laser to the atomic transition.

Enhancing Clock Stability with Advanced Quantum Techniques

While the fundamental principles provide the basis for atomic clocks, achieving ever-greater stability requires more advanced quantum techniques to overcome inherent limitations.

The Standard Quantum Limit

The precision of a conventional atomic clock is constrained by the Standard Quantum Limit (SQL) . This is a fundamental boundary imposed by quantum mechanics on the precision of measurements, arising from the inherent uncertainty in the quantum state of the atoms.

Quantum Entanglement

To surpass the SQL, scientists employ quantum entanglement, a phenomenon where the quantum states of multiple atoms become linked. When atoms are entangled, a measurement on one atom instantaneously influences the others, and the collective uncertainty of the atomic ensemble is reduced.

In the context of atomic clocks, entangling the atoms effectively makes them behave as a single, more precise "super-atom". This allows for a more accurate measurement of the collective atomic phase, which in turn leads to a more stable clock. Experiments with ytterbium-171 atoms have demonstrated that entanglement can significantly speed up the measurement process, leading to a more precise clock in a shorter amount of time.

Quantum Squeezing

Another technique to push beyond the quantum limit is quantum squeezing . This involves manipulating the quantum noise inherent in the system. Quantum mechanics dictates a trade-off in the uncertainty of certain pairs of physical properties. Squeezing reduces the uncertainty in one property (e.g., the phase of the interrogating laser) at the expense of increasing the uncertainty in another, less critical property (e.g., the laser's amplitude). By "squeezing" the quantum noise that affects the clock's stability, the overall precision of the timekeeping can be improved.

Quantitative Data on Atomic Clock Performance

The stability of an atomic clock is often characterized by its fractional frequency instability, typically represented by the Allan deviation. The following table summarizes representative performance metrics for state-of-the-art atomic clocks.

| Clock Type | Atom | Transition Frequency | Fractional Frequency Instability (Allan Deviation) | Key Quantum Technique(s) |

| Optical Lattice Clock | Strontium (Sr) | ~429 THz | 1 x 10-18 at 1s | Laser Cooling, Optical Lattice Trapping |

| Optical Lattice Clock | Ytterbium (Yb) | ~518 THz | 1 x 10-18 at 1s | Laser Cooling, Optical Lattice Trapping, Quantum Entanglement |

| Ion Clock | Aluminum (Al+) | ~1.12 PHz | 9.4 x 10-19 at 1s | Quantum Logic Spectroscopy |

| Cesium Fountain Clock | Cesium (Cs) | ~9.2 GHz | 1 x 10-16 at 1s | Laser Cooling |

Note: The values presented are representative and may vary based on the specific experimental setup.

Experimental Protocols

The operation of a high-stability atomic clock involves a series of sophisticated experimental procedures.

Laser Cooling and Trapping

-

Atom Source: A sample of atoms (e.g., ytterbium or strontium) is vaporized in an oven.

-

Slowing: The hot atomic vapor is directed into a vacuum chamber where it is slowed down by a series of lasers in a Zeeman slower.

-

Magneto-Optical Trap (MOT): The slowed atoms are then captured and cooled in a MOT. This involves a combination of laser beams and a magnetic field to confine and further cool the atoms to microkelvin temperatures.

-

Optical Lattice: For optical lattice clocks, the ultracold atoms are then transferred to an optical lattice. This is a standing wave of laser light that creates a series of potential wells, trapping the atoms and minimizing their motion, which reduces Doppler shifts and other sources of error.

Quantum State Preparation and Interrogation

-

Optical Pumping: A laser is used to prepare all the trapped atoms in the same initial quantum ground state.

-

Ramsey Spectroscopy: The core of the clock operation is a technique called Ramsey spectroscopy.

-

A first laser pulse (the "π/2 pulse") is applied to the atoms, putting them into a superposition of the ground and an excited state.

-

The atoms are then allowed to evolve freely for a specific "Ramsey time". During this time, the quantum phase of the atoms evolves at a rate determined by the difference between the laser frequency and the atomic transition frequency.

-

A second π/2 pulse is applied, which interferes the two parts of the atomic wavefunction.

-

-

State Detection: The number of atoms in the excited state is measured, typically by observing the fluorescence when a laser resonant with a different transition is applied. The result of this measurement provides information about how far the interrogating laser's frequency is from the atomic transition frequency.

Laser Stabilization Feedback Loop

-

Error Signal Generation: The measurement of the number of excited atoms is used to generate an error signal that is proportional to the frequency difference between the laser and the atomic transition.

-

Feedback: This error signal is fed back to the laser system to correct its frequency, effectively "locking" the laser to the atomic transition.

-

Frequency Comb: For optical clocks, a femtosecond frequency comb is used to divide the high optical frequency down to a countable microwave frequency, which can then be used as a time standard.

Visualizations

Experimental Workflow of an Atomic Clock

Caption: General experimental workflow for a high-precision optical atomic clock.

Quantum Entanglement for Enhanced Stability

Caption: Entanglement reduces measurement uncertainty by correlating atoms.

Laser Stabilization Feedback Loop

Caption: A simplified feedback loop for stabilizing the laser frequency.

References

The Advent of the Miniature Atomic Clock: A Technical Guide to Chip-Scale Precision

A comprehensive overview of the discovery, development, and underlying technologies of miniature atomic clocks, tailored for researchers, scientists, and professionals in drug development and other fields requiring high-precision timing.

The relentless pursuit of miniaturization has revolutionized countless technologies, and timekeeping is no exception. The development of miniature atomic clocks, particularly chip-scale atomic clocks (CSACs), represents a paradigm shift, enabling unprecedented timing accuracy in portable, low-power applications. This guide delves into the core principles, key technological advancements, and experimental methodologies that have driven the evolution of these remarkable devices.

The Dawn of Miniaturization: From Lab-Sized to Chip-Sized

The journey to a commercially viable miniature atomic clock began with a significant challenge: shrinking the traditionally large and power-hungry components of conventional atomic clocks without compromising their exceptional stability. The breakthrough came with the convergence of atomic spectroscopy, microelectromechanical systems (MEMS) fabrication, and semiconductor laser technology in the early 2000s.[1][2] This synergy allowed for the development of compact, low-power atomic clocks fabricated using MEMS techniques.[3]

The first demonstration of a chip-scale atomic clock physics package by the National Institute of Standards and Technology (NIST) in 2003, based on a 2001 invention, marked a pivotal moment in this field.[3] This work, largely funded by the U.S. Defense Advanced Research Projects Agency (DARPA), aimed to create a microchip-sized atomic clock for portable military equipment, envisioning improved navigation and situational awareness in GPS-denied environments.[3] Commercial manufacturing of these devices commenced in 2011.

Core Principles of Operation: Coherent Population Trapping

A fundamental quantum mechanical phenomenon that underpins the operation of most miniature atomic clocks is Coherent Population Trapping (CPT) . CPT occurs in a three-level atomic system when it is illuminated by two coherent laser fields. When the frequency difference between the two laser fields precisely matches the hyperfine splitting of the atom's ground state, the atoms are "trapped" in a coherent dark state, where they no longer absorb the laser light. This results in a sharp increase in the transmitted light, creating a narrow resonance that can be used to stabilize the frequency of a local oscillator.

The key advantage of CPT is that it eliminates the need for a bulky microwave cavity, which is a significant contributor to the size and power consumption of conventional atomic clocks.

The Heart of the Clock: The Physics Package

The "physics package" is the core of a miniature atomic clock, housing the essential components for atomic interrogation. A typical physics package integrates a vertical-cavity surface-emitting laser (VCSEL), a microfabricated alkali vapor cell, and a photodetector into a compact, hermetically sealed unit.

The Light Source: Vertical-Cavity Surface-Emitting Lasers (VCSELs)

VCSELs are a crucial enabling technology for CSACs. They offer several advantages over traditional discharge lamps, including low power consumption, ease of modulation, and a compact form factor. The VCSEL emits a laser beam that is modulated to create the two coherent frequencies required for CPT.

The Atomic Reference: Microfabricated Vapor Cells

The alkali vapor cell is the heart of the physics package, containing a small amount of an alkali metal, such as cesium-133 or rubidium-87, and often a buffer gas. MEMS fabrication techniques are employed to create these miniature cells, typically with dimensions on the order of millimeters. The cell is heated to create a vapor of alkali atoms.

The fabrication of these vapor cells is a critical and complex process. Several methods have been developed to introduce the alkali metal into the microfabricated cavity and seal it hermetically, including in-situ chemical reactions, UV decomposition of alkali metal azides, and direct filling techniques. Anodic bonding of silicon and glass wafers is a common technique used to create the sealed cavity.

Performance Metrics: A Quantitative Comparison

The performance of miniature atomic clocks is characterized by several key metrics, including size, power consumption, and frequency stability. The table below summarizes typical performance characteristics of various miniature atomic clock technologies.

| Parameter | Chip-Scale Atomic Clock (CSAC) | Miniature Atomic Clock (MAC) | Next-Generation Chip-Scale Concepts |

| Volume | ~1 cm³ to 17 cm³ | ~16 cm³ | < 1 cm³ |

| Power Consumption | < 30 mW to ~125 mW | Modest SWaP parameters | ~275 mW (core) |

| Short-Term Stability (τ=1s) | ~3 x 10⁻¹⁰ to 7 x 10⁻¹⁰ | - | - |

| Long-Term Stability (1 day) | < 1 x 10⁻¹¹ | Improved by thermal control to 4.2 x 10⁻¹³ | Approaching 10⁻¹³ |

| Frequency Drift | < 5 x 10⁻¹¹ / day | - | - |

Experimental Protocols: Fabricating and Characterizing Miniature Atomic Clocks

The development of miniature atomic clocks relies on a suite of sophisticated experimental techniques. Below are outlines of key experimental protocols.

Microfabrication of Alkali Vapor Cells

A common method for fabricating alkali vapor cells involves the following steps:

-

Wafer Preparation: Start with a silicon wafer and a glass (e.g., borosilicate) wafer.

-

Cavity Etching: Etch a cavity into the silicon wafer using techniques like deep reactive-ion etching (DRIE) or wet etching with potassium hydroxide (KOH).

-

Alkali Metal Deposition: Introduce the alkali metal into the cavity. This can be done through various methods:

-

In-situ chemical reaction: A precursor compound (e.g., barium azide and an alkali chloride) is placed in the cell and heated to produce the alkali metal and a buffer gas.

-

Dispenser pills: A small pill containing the alkali metal is placed in the cell and activated by laser heating after sealing.

-

Direct filling: The alkali metal is directly introduced in a controlled environment.

-

-

Anodic Bonding: The silicon and glass wafers are bonded together at an elevated temperature and under an applied voltage to create a hermetic seal.

-

Dicing: The bonded wafer is diced into individual vapor cells.

Characterization of Clock Performance

The performance of a miniature atomic clock is characterized using several measurements:

-

Frequency Stability: The Allan deviation is the standard metric for frequency stability. It is measured by comparing the clock's output frequency to a more stable reference clock over different averaging times.

-

Temperature Sensitivity: The clock's frequency is measured as a function of its operating temperature to determine the temperature coefficient. Thermal control methods are often employed to improve long-term stability.

-

Magnetic Field Sensitivity: The clock's frequency is measured in the presence of varying magnetic fields to assess its sensitivity. Magnetic shielding is often incorporated into the physics package to minimize this effect.

-

Power Consumption: The total power consumed by the clock, including the physics package heater, laser, and control electronics, is measured.

Visualizing the Core Concepts

To better understand the intricate workings of miniature atomic clocks, the following diagrams illustrate key processes and relationships.

Figure 1: Coherent Population Trapping (CPT) signaling pathway.

Figure 2: Experimental workflow for vapor cell fabrication.

Figure 3: Logical relationship of components in a CSAC physics package.

The Future of Miniature Atomic Clocks

The field of miniature atomic clocks continues to evolve rapidly, with ongoing research focused on further improving stability, reducing size and power consumption, and enhancing manufacturability. Next-generation chip-scale atomic clocks are exploring optical transitions, which promise even higher frequency stability. The development of novel fabrication techniques and materials is also a key area of research, aiming to improve the long-term performance and reliability of these devices.

The widespread availability of high-precision, portable timing will have a profound impact on a diverse range of applications, from enhancing the resilience of navigation and communication systems to enabling new scientific instruments and medical devices. As the technology matures, the "atomic clock on a chip" is poised to become an ubiquitous and indispensable component of our increasingly connected world.

References

No Evidence of YM17E Application in Fundamental Physics Research

A comprehensive review of scientific literature reveals no documented applications of the compound YM17E in the field of fundamental physics research. The user's request for a technical guide on this topic is based on a fundamental misunderstanding of the substance's area of study.

This compound is known in the biomedical field as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS).[1][2] This enzyme is a critical component of the mevalonate pathway, which is essential for the biosynthesis of isoprenoids—a class of organic molecules vital for various cellular functions.

Research on this compound and other nitrogen-containing bisphosphonates is primarily focused on their therapeutic potential in medicine.[3] These compounds are investigated for their role in treating bone resorption disorders, such as osteoporosis and tumor-induced hypercalcemia, and as potential anticancer agents.[3][4] The mechanism of action involves inducing apoptosis (programmed cell death) in osteoclasts, the cells responsible for bone breakdown. Furthermore, the inhibition of FPPS by compounds like this compound can lead to the accumulation of isopentenyl pyrophosphate (IPP), which can activate specific T cells of the immune system, highlighting its relevance in immunotherapy research.

Given that the entire body of research on this compound is confined to biochemistry, oncology, and immunology, it is not possible to generate the requested in-depth technical guide, which was to include quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to fundamental physics. The concepts, experimental methodologies, and applications of this compound are entirely within the domain of the life sciences.

References

- 1. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 4. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Trapped ¹⁷¹Yb⁺ Ion Clock

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the operation of a trapped ¹⁷¹Yb⁺ (Ytterbium-171 ion) optical atomic clock. The content is intended for individuals with a background in atomic physics, laser science, and vacuum technology.

Introduction

Trapped ion optical clocks are at the forefront of precision timekeeping, with applications ranging from fundamental physics tests to relativistic geodesy. The ¹⁷¹Yb⁺ ion is a particularly attractive candidate for an optical frequency standard due to its unique atomic structure, which offers two highly stable clock transitions: an electric quadrupole (E2) transition and an electric octupole (E3) transition.[1] These transitions are exceptionally insensitive to external field perturbations, leading to extremely high accuracy and stability.[1][2]

This document outlines the essential components, experimental procedures, and performance characteristics of a state-of-the-art ¹⁷¹Yb⁺ ion clock.

Core Components of the Experimental Setup

The experimental apparatus for a trapped ¹⁷¹Yb⁺ ion clock is a complex integration of vacuum, laser, and electronic systems. A simplified overview of the setup is presented below.

Ion Trap and Vacuum System

A single ¹⁷¹Yb⁺ ion is confined in an ion trap, which uses a combination of static and radio-frequency (RF) electric fields to create a potential well.[2][3] The trap is housed within an ultra-high vacuum (UHV) chamber to minimize collisions with background gas, which can perturb the ion's energy levels.

-

Ion Trap: Typically, a linear Paul trap or a ring trap is used. These traps provide confinement in all three dimensions.

-

Vacuum Chamber: The chamber is maintained at a pressure below 10⁻¹¹ mbar to ensure a long trapping lifetime for the ion.

-

Ion Pumps and Getters: These are used to achieve and maintain the UHV conditions.

Laser Systems

A suite of precisely tuned lasers is required to cool, control, and interrogate the ¹⁷¹Yb⁺ ion. The key laser wavelengths and their functions are summarized in the table below.

| Wavelength | Transition | Purpose |

| 399 nm | ¹S₀ → ¹P₁ | Isotope-selective photoionization of neutral Yb atoms. |

| 369.5 nm | ²S₁/₂ → ²P₁/₂ | Doppler cooling of the ¹⁷¹Yb⁺ ion and state detection. |

| 935 nm | ²D₃/₂ → ³D[3/2]₁/₂ | Repumping to prevent the ion from getting trapped in a dark state during cooling. |

| 436 nm | ²S₁/₂ → ²D₃/₂ | Clock transition (E2). |

| 467 nm | ²S₁/₂ → ²F₇/₂ | Clock transition (E3). |

| 760 nm | Repumping from the upper clock state. |

These lasers need to be frequency-stabilized to a high degree. The clock laser, in particular, requires exceptional stability, often achieved by locking it to a high-finesse optical cavity.

Experimental Protocols

The operation of the ¹⁷¹Yb⁺ ion clock involves a precise sequence of steps to prepare, interrogate, and read out the state of the ion.

Ion Loading Protocol

-

Atom Source: Neutral ytterbium atoms are generated by heating a sample of ytterbium in an oven.

-

Isotope-Selective Ionization: A two-step photoionization process is used to selectively ionize ¹⁷¹Yb atoms.

-

A 399 nm laser excites the ¹S₀ → ¹P₁ transition.

-

A second laser, typically at 369.5 nm, provides the energy to ionize the excited atom.

-

-

Trapping: The newly created ¹⁷¹Yb⁺ ion is captured by the electric fields of the ion trap.

Ion Cooling and State Preparation Protocol

-

Doppler Cooling: The trapped ion is cooled to a few millikelvin using the 369.5 nm laser, which is slightly red-detuned from the ²S₁/₂ → ²P₁/₂ transition. A 935 nm laser is used simultaneously for repumping.

-

Optical Pumping: Before interrogating the clock transition, the ion is prepared in a specific hyperfine ground state (typically the F=0 state of the ²S₁/₂ level) using optical pumping techniques.

Clock Transition Interrogation Protocol

-

Ramsey or Rabi Spectroscopy: The clock transition is probed using a highly stable clock laser.

-

Rabi Spectroscopy: A single, long laser pulse is applied to drive the transition.

-

Ramsey Spectroscopy: Two short laser pulses separated by a free-evolution time are used to measure the atomic transition frequency with high precision.

-

-

State Detection: After the interrogation pulse(s), the state of the ion is determined.

-

The 369.5 nm cooling laser is turned on.

-

If the ion is in the ground state, it will scatter photons from the cooling laser, and this fluorescence is detected by a photomultiplier tube (PMT).

-

If the ion is in the excited clock state, it will not scatter photons, and no fluorescence will be detected.

-

-

Feedback Loop: The outcome of the state detection is used to steer the frequency of the clock laser to keep it resonant with the atomic transition. This creates a feedback loop that locks the laser frequency to the atomic reference, forming the basis of the atomic clock.

System Performance and Data

The performance of a ¹⁷¹Yb⁺ ion clock is characterized by its frequency stability and systematic uncertainty.

Frequency Stability

The frequency stability describes how much the clock's frequency fluctuates over time. It is often expressed using the Allan deviation.

| Clock Transition | Fractional Frequency Instability (Allan Deviation) | Reference |

| E3 (467 nm) | 2.2 × 10⁻¹⁵ / √τ | |

| E3 (467 nm) | 3.9 × 10⁻¹⁴ / √τ (interrogated by an integrated spiral cavity laser) |

Systematic Uncertainty Budget

Systematic shifts are small changes in the clock frequency due to various environmental factors. A detailed uncertainty budget is crucial for determining the clock's accuracy.

| Systematic Effect | Fractional Frequency Shift (×10⁻¹⁸) | Fractional Uncertainty (×10⁻¹⁸) | Reference |

| For the E3 Transition | |||

| Micromotion-related shifts | - | - | |

| Quadratic Zeeman shift (static) | - | - | |

| Quadratic Zeeman shift (oscillating) | - | - | |

| Electric quadrupole shift | -5.7 | 0.5 | |

| AC Stark shifts | - | - | |

| Black-body radiation shift | -70.5 | 1.8 | |

| Second-order Doppler shift | -2.3 | 1.5 | |

| Background gas collisions | 0 | 0.5 | |

| Total (NPL-2023) | - | 2.2 | |

| Total (PTB) | -89.7 | 2.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental sequence for operating the ¹⁷¹Yb⁺ ion clock.

Caption: Experimental workflow for the ¹⁷¹Yb⁺ ion clock.

Simplified ¹⁷¹Yb⁺ Energy Level Diagram and Laser Interactions

This diagram shows the relevant energy levels of the ¹⁷¹Yb⁺ ion and the lasers used to drive the transitions.

Caption: Simplified ¹⁷¹Yb⁺ energy levels and laser transitions.

References

Application Notes and Protocols for Laser Cooling of Ytterbium-171 Ions

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for the laser cooling of Ytterbium-171 ions (¹⁷¹Yb⁺), a critical process for applications in quantum computing, optical clocks, and high-precision spectroscopy.

Introduction to Laser Cooling of ¹⁷¹Yb⁺

Laser cooling is a technique that uses laser light to reduce the kinetic energy of atoms and ions, thereby lowering their temperature. For ¹⁷¹Yb⁺, several methods are employed to cool the ions to different temperature regimes, enabling precise control over their quantum states. The primary cooling transition is the ²S₁/₂ → ²P₁/₂ transition at approximately 369.5 nm. Due to the hyperfine structure of ¹⁷¹Yb⁺, additional lasers are required for repumping from metastable states to create a closed cooling cycle.

Key Cooling Techniques:

-

Doppler Cooling: The initial and most fundamental cooling stage, capable of reaching temperatures in the millikelvin range.

-

Sisyphus Cooling: A sub-Doppler cooling technique that utilizes polarization gradients to cool ions below the Doppler limit.

-

Raman Sideband Cooling (RSC): A powerful technique to cool the ion to its motional ground state.

-

Electromagnetically Induced Transparency (EIT) Cooling: An alternative method for reaching the motional ground state, which can be performed without a magnetic field.

Energy Levels and Transitions

The relevant energy levels for laser cooling of ¹⁷¹Yb⁺ are depicted below. The primary cooling transition is from the ²S₁/₂ (F=1) state to the ²P₁/₂ (F=0) state. A repumping laser is necessary to return the ion from the ²S₁/₂ (F=0) state back into the cooling cycle. Additional lasers are used to depopulate long-lived metastable states like ²D₃/₂.

Experimental Protocols

A general workflow for laser cooling ¹⁷¹Yb⁺ ions is outlined below. The process begins with ion loading and progresses through successive cooling stages to reach lower temperatures.

Ion Trapping and Loading

-

Trap Configuration: ¹⁷¹Yb⁺ ions are confined in a linear Paul trap, which uses a combination of static and radiofrequency (RF) electric fields to create a potential well.

-

Ion Generation: Neutral ytterbium atoms are produced from a heated oven.

-

Isotope-Selective Photoionization: A two-photon ionization process is used to selectively ionize ¹⁷¹Yb. This typically involves a laser at 399 nm to excite the ¹S₀ → ¹P₁ transition and a second laser at 369.5 nm to ionize the excited atom.[1]

Doppler Cooling Protocol

Doppler cooling reduces the ion's temperature to the millikelvin range.[2][3]

-

Cooling Laser: A laser at approximately 369.5 nm is red-detuned from the ²S₁/₂ (F=1) → ²P₁/₂ (F=0) transition.

-

Repump Laser: To prevent the ion from falling into the ²S₁/₂ (F=0) ground state, a repumping mechanism is required. This is often achieved by adding 14.7 GHz sidebands to the 369.5 nm cooling laser using an electro-optic modulator (EOM) to drive the ²S₁/₂ (F=0) → ²P₁/₂ (F=1) transition.[4] Alternatively, a separate laser can be used.

-

Metastable State Repumping: The ion can decay from the ²P₁/₂ state to the long-lived ²D₃/₂ state. A repump laser at 935 nm is used to excite the ion from the ²D₃/₂ state back into the cooling cycle.[5]

-

Procedure: The cooling and repump lasers are directed onto the trapped ion. The fluorescence of the ion is monitored to optimize the laser frequencies and powers. Successful Doppler cooling is indicated by the crystallization of the ion into a stable position within the trap, which can be imaged on a CCD camera. A single ytterbium ion can be cooled to a temperature below 1 mK.

Sisyphus Cooling Protocol

Sisyphus cooling can further reduce the ion's temperature below the Doppler limit.

-

Laser Configuration: This method uses a laser polarization gradient. Two counter-propagating laser beams with orthogonal linear polarizations are used.

-

Magnetic Field: A transverse magnetic field is applied to create Zeeman splitting of the ground state sublevels.

-

Detuning: The cooling laser is blue-detuned from the ²S₁/₂ (F=1) → ²P₁/₂ (F=0) transition.

-

Mechanism: The polarization gradient creates spatially varying light shifts on the ground state sublevels. As the ion moves, it travels up a potential hill, losing kinetic energy. At the peak of the potential, it is optically pumped to a lower energy sublevel, completing the cooling cycle. This technique has been shown to reduce the mean motional energy by an order of magnitude below the Doppler cooling limit.

Raman Sideband Cooling (RSC) Protocol

RSC is used to cool the ion to its motional ground state.

-

Laser Beams: Two Raman laser beams are used to drive stimulated Raman transitions between two ground state sublevels.

-

Detuning: The Raman beams are far-detuned from the excited state (e.g., by -1 GHz from the ²P₁/₂ state) to avoid spontaneous emission but are set to drive a transition between motional states.

-

Cooling Cycle:

-

A laser pulse tuned to the red motional sideband of a specific vibrational mode removes one quantum of motional energy.

-

A repumping laser then returns the ion to its initial internal state without changing its motional state.

-

This cycle is repeated until the ion is cooled to the ground state of that motional mode.

-

-

Zeeman Sub-level RSC: A simplified scheme uses the Zeeman sub-levels of the ²S₁/₂ (F=1) state. This requires only a single continuous-wave laser and two acousto-optic modulators to generate the two Raman beams.

-

Final State: RSC can cool the ion to occupy the motional ground state with high probability.

Electromagnetically Induced Transparency (EIT) Cooling Protocol

EIT cooling is another method to reach the motional ground state and can be implemented without an external magnetic field.

-

Laser Configuration: This technique typically uses a three-level Λ-system interacting with two laser fields. A proposed scheme for ¹⁷¹Yb⁺ uses a polychromatic field with three frequency components resonant with the ²S₁/₂ → ²P₁/₂ transitions.

-

Mechanism: The interference between excitation pathways in the three-level system creates a narrow transparency window in the absorption spectrum. This narrow feature can be used for very efficient cooling.

-

Advantages: The absence of a magnetic field is beneficial for applications like optical clocks where magnetic field fluctuations can be a significant source of error.

Data Presentation

The following tables summarize the key parameters for the laser cooling of ¹⁷¹Yb⁺.

Table 1: Key Transitions and Wavelengths

| Transition | Wavelength (nm) | Purpose | Reference(s) |

| ¹S₀ → ¹P₁ | 399 | Isotope-selective photoionization | |

| ²S₁/₂ → ²P₁/₂ | 369.5 | Doppler cooling and probing | |

| ²S₁/₂ (F=0) ↔ ²S₁/₂ (F=1) | 12.6 GHz (microwave) | Clock transition, Raman transitions | |

| ²P₁/₂ → ²D₃/₂ | Spontaneous Decay | ||

| ²D₃/₂ → [³D[3/2]₁/₂] | 935 | Repumping from ²D₃/₂ | |

| ²S₁/₂ → ²D₃/₂ | 435.5 | Clock transition | |

| ²S₁/₂ → ²F₇/₂ | 467 | Clock transition |

Table 2: Typical Experimental Parameters

| Parameter | Value | Cooling Stage | Reference(s) |

| Ion Trap | |||

| RF Drive Frequency | 21.48 MHz, 43.35 MHz | Trapping | |

| Secular Frequencies | 0.5 - 3 MHz | Trapping | |

| Doppler Cooling | |||

| 369.5 nm Laser Detuning | ~ -10 to -50 MHz | Doppler Cooling | |

| Repump Sideband Frequency | 14.7 GHz | Doppler Cooling | |

| Resulting Temperature | < 1 mK | Doppler Cooling | |

| Raman Sideband Cooling | |||

| Raman Laser Detuning | ~ -1 GHz from ²P₁/₂ | Ground State Cooling | |

| Zeeman Splitting (δB) | 2π × 4.9 MHz | Ground State Cooling | |

| Final Average Motional Quanta (n̄) | < 0.1 | Ground State Cooling |

Conclusion

The laser cooling of ¹⁷¹Yb⁺ ions is a well-established field with a variety of techniques to reach different temperature regimes. The choice of cooling protocol depends on the specific experimental requirements. Doppler cooling provides a robust starting point, while Sisyphus, Raman sideband, and EIT cooling allow for achieving the sub-Doppler temperatures and motional ground states necessary for high-fidelity quantum operations and precision measurements. The parameters and protocols outlined in these notes provide a comprehensive guide for researchers working with ¹⁷¹Yb⁺ ions.

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. Cooling and Crystallization of Trapped Single 171Yb+ Ion for Optical Frequency Standard | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Cooling and Crystallization of Trapped Single 171Yb+ Ion for Optical Frequency Standard | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Optica Publishing Group [opg.optica.org]

Measuring the Heartbeat of Miniaturized Precision: Application Notes for Frequency Stability Analysis of Miniature Atomic Clocks

Introduction

Miniature atomic clocks, such as Chip-Scale Atomic Clocks (CSACs) and compact rubidium oscillators, represent a technological leap in providing picosecond-level timing accuracy in portable, low-power applications. For researchers, scientists, and professionals in fields requiring precise timing, from telecommunications and network synchronization to advanced instrumentation and navigation, quantifying the frequency stability of these devices is paramount. This document provides detailed application notes and experimental protocols for measuring the frequency stability of miniature atomic clocks, a critical indicator of their performance.